molecular formula C21H29N5O B2393653 1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)pentan-1-one CAS No. 923173-13-1

1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)pentan-1-one

Cat. No.: B2393653
CAS No.: 923173-13-1
M. Wt: 367.497
InChI Key: MSCPRSFJWSJGGL-UHFFFAOYSA-N
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Description

1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)pentan-1-one is a complex organic compound that features a pyrimidine ring substituted with a p-tolylamino group and a piperazine ring

Preparation Methods

The synthesis of 1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)pentan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the p-tolylamino group. The piperazine ring is then attached, and finally, the pentan-1-one moiety is introduced. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)pentan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrimidine or piperazine rings are replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolysis products.

Scientific Research Applications

1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)pentan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)pentan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)pentan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-4-5-6-20(27)25-11-13-26(14-12-25)21-22-17(3)15-19(24-21)23-18-9-7-16(2)8-10-18/h7-10,15H,4-6,11-14H2,1-3H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCPRSFJWSJGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NC(=CC(=N2)NC3=CC=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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